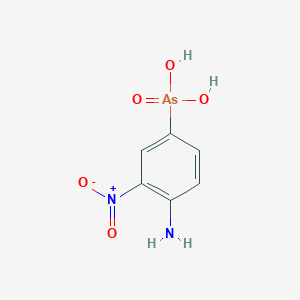

(4-Amino-3-nitrophenyl)arsonic acid

Description

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)arsonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsN2O5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,8H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQKJRQCBRAOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280106 | |

| Record name | (4-amino-3-nitrophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-06-2 | |

| Record name | ANTINEOPLASTIC-15565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-amino-3-nitrophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Amino-3-nitrophenyl)arsonic acid with structurally or functionally related aromatic arsonic acids and derivatives:

Key Observations:

Substituent Effects: The amino group enhances solubility in polar solvents (e.g., water, alcohols), while the nitro group increases acidity of the arsonic acid moiety compared to arsanilic acid . Steric and electronic effects from substituents influence reactivity. For example, 3-Nitro-4-dimethylaminophenylarsonic acid’s dimethylamino group may hinder electrophilic substitution reactions .

Synthesis Challenges: Nitration of aromatic arsonic acids requires precise conditions (e.g., concentrated H₂SO₄ at 0°C) to avoid over-nitration or decomposition . Functionalizing pre-nitrated precursors (e.g., 4-chloro-3-nitrophenylarsonic acid) with amines is a viable route for amino-nitro derivatives .

Applications: Arsanilic acid’s veterinary use contrasts with the specialized research role of nitro-amino derivatives, which are explored for their redox activity or metal-binding capacity . Derivatives like 2-(4-Amino-3-nitrophenyl)acetic acid, though discontinued, highlight the demand for nitro-aromatic building blocks in niche syntheses .

Research Findings and Gaps

- Toxicity Profile : Unlike arsanilic acid, nitro-substituted arsonic acids may exhibit altered toxicity due to nitro group metabolism, though data are lacking for the target compound .

Q & A

Q. What are the key synthetic routes for (4-Amino-3-nitrophenyl)arsonic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sequential nitration, reduction, and functional group modification. For example:

- Step 1: Nitration of a precursor like 4-chlorophenylarsonic acid using HNO₃/H₂SO₄ to introduce the nitro group .

- Step 2: Reduction of the nitro group to an amino group using Na₂S₂O₃ or Fe/NaOH under controlled temperatures (e.g., 80–100°C) .

- Step 3: Purification via crystallization or chromatography to isolate the final product .

Critical Factors:

- Temperature Control: Excessive heat during nitration can lead to over-nitration or decomposition.

- Catalyst Selection: Fe/NaOH provides faster reduction but may require post-reaction acidification to neutralize residual base .

- Yield Optimization: Batch reactors with continuous flow systems improve scalability and purity in industrial settings .

Table 1: Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | ≥90% | |

| Reduction | Fe/NaOH, 100°C | 80–85 | ≥95% |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms aromatic substitution patterns. For example, a singlet at δ 13.06 ppm (DMSO-d₆) indicates a hydroxyl group adjacent to the nitro moiety in related structures .

- Liquid Chromatography-Mass Spectrometry (LCMS): ESI-MS in negative ion mode detects the molecular ion [M−H]⁻ at m/z 223.05, matching theoretical values .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) resolve impurities, ensuring ≥94% purity .

Key Spectral Data (from analogous compounds):

- ¹H NMR (DMSO-d₆): δ 7.69 (d, J = 8.8 Hz, aromatic H), 6.99 (d, J = 8.8 Hz, aromatic H) .

- LCMS Retention Time: 15.42 min under gradient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays: Use identical cell lines (e.g., rat liver mitochondria) and measure uncoupling of oxidative phosphorylation, a common endpoint for arsenic derivatives .

- Impurity Profiling: Compare HPLC chromatograms of compounds used in conflicting studies to identify batch-specific contaminants .

- Meta-Analysis: Systematically review studies using tools like PRISMA to isolate variables (e.g., pH, temperature) affecting bioactivity .

Q. What computational approaches predict the reactivity of this compound in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases reactivity at the amino position .

- Molecular Dynamics (MD): Simulate solvation effects in water to predict hydrolysis pathways. Polarizable force fields (e.g., AMBER) model arsenic-water interactions .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity, critical for preclinical studies .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts: Use Rhodium(I)-BINAP complexes to induce enantioselectivity during reduction steps, achieving >90% ee in analogous nitro-to-amino conversions .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance catalyst stability, while additives like MgSO₄ prevent side reactions .

- Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., nitro group activation) .

Data Contradiction Analysis

Q. Why do some studies report conflicting toxicity profiles for this compound?

Methodological Answer: Discrepancies may stem from:

- Speciation Differences: Arsenic compounds exhibit varying toxicity based on oxidation state (As³⁺ vs. As⁵⁺). Use X-ray absorption spectroscopy (XAS) to confirm speciation in test samples .

- Biological Models: Rat liver mitochondria may show higher sensitivity than bacterial assays due to mitochondrial membrane permeability .

- Dosage Metrics: Normalize toxicity data to arsenic content (µg As/g compound) rather than molarity for cross-study comparisons .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste Disposal: Neutralize arsenic-containing waste with 10% NaOH before disposal to precipitate arsenic oxides .

- Emergency Procedures: For spills, apply absorbent materials (e.g., vermiculite) and consult safety data sheets (SDS) for arsenic-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.